1-Benzyl-3-methyl-1,4-diazepane-2,5-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-benzyl-3-methyl-1,4-diazepane-2,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-10-13(17)15(8-7-12(16)14-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16) |
InChI Key |
XDCGNGBHWOOESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCC(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Studies of the 1,4 Diazepane 2,5 Dione System
Reaction Pathway Elucidation in Diazepanedione Formation
The construction of the 1,4-diazepane-2,5-dione (B14664083) skeleton can be achieved through various synthetic strategies, each governed by distinct mechanistic principles. These pathways often involve molecular rearrangements, intramolecular cyclizations, and nucleophilic attack sequences. The choice of strategy influences the substitution pattern and stereochemistry of the final product.
Proposed Mechanisms for Molecular Rearrangements (e.g., from quinoline-2,4-diones)
An intriguing and powerful method for the synthesis of 1,4-benzodiazepine-2,5-diones involves a base-promoted molecular rearrangement of 3-aminoquinoline-2,4-dione precursors. researchgate.net This transformation represents a ring expansion reaction, converting a six-membered heterocyclic system into the seven-membered diazepanedione ring.
The proposed mechanism commences with the deprotonation of the exocyclic amino group of the 3-aminoquinoline-2,4-dione by a suitable base, such as 1,1,3,3-tetramethylguanidine (TMG) or benzyltrimethylammonium hydroxide (Triton B). researchgate.net This generates a highly nucleophilic anion. The subsequent step involves a nucleophilic attack of this anion on the C4 carbonyl carbon, leading to the cleavage of the C3-C4 bond of the quinoline ring. This concerted process results in the formation of an intermediate which, upon protonation, yields the 1,4-benzodiazepine-2,5-dione structure. The reaction proceeds under mild conditions, showcasing an efficient route to this valuable heterocyclic system. researchgate.net
Key steps in the proposed rearrangement:
Deprotonation: A base abstracts a proton from the amino group at the C3 position.
Nucleophilic Attack: The resulting anion attacks the adjacent carbonyl carbon (C4).
Ring Expansion: The C3-C4 bond breaks, leading to the formation of the seven-membered ring.
Protonation: The intermediate is protonated to give the final diazepanedione product.
This methodology provides a strategic advantage for creating substituted diazepanediones that might be challenging to access through direct cyclization methods.
Intramolecular Cyclization Mechanisms
Intramolecular cyclization is a cornerstone in the synthesis of cyclic compounds, including the 1,4-diazepane-2,5-dione core. This approach involves the formation of one of the amide bonds to close the seven-membered ring from a linear precursor.
One common strategy involves the cyclization of a dipeptide-like precursor, typically derived from an N-substituted amino acid and another amino acid derivative. For instance, in the context of solid-phase peptide synthesis (SPPS), the formation of 1,4-diazepine-2,5-dione structures has been observed as a side reaction, particularly with sequences containing aspartic acid protected as a benzyl (B1604629) ester. nih.govelte.hu Evidence suggests that an aspartimide intermediate is formed first, which then undergoes a ring transformation to the more stable diazepinedione. nih.gov
Another powerful technique is the copper-catalyzed intramolecular C-N cross-coupling reaction. This method can be used to synthesize azetidine-fused 1,4-diazepine derivatives, which can then be further manipulated. nih.govmdpi.com The process involves the intramolecular coupling of an amine with an aryl or alkyl halide within the same molecule, facilitated by a copper catalyst and a suitable ligand like N,N-dimethylglycine. nih.gov While this example leads to a fused system, the underlying principle of intramolecular C-N bond formation is broadly applicable to the synthesis of the monocyclic 1,4-diazepane-2,5-dione core from an appropriately designed linear substrate.
Furthermore, innovative domino reactions, such as those involving 1-azadienes and α-halogenoacetamides, can produce monocyclic 1,4-diazepinones through a cascade of reactions that includes an intramolecular cyclization step. These methods highlight the versatility of designing linear precursors that are primed for efficient ring closure to the desired seven-membered heterocycle.
Nucleophilic Attack Pathways
Nucleophilic attack is a fundamental process in many synthetic routes to 1,4-diazepane-2,5-diones. These pathways typically involve the reaction of a nucleophilic amine with an electrophilic carbonyl group to form the critical amide bonds of the heterocyclic ring.
A classic and direct approach is the condensation between a diamine and a dicarboxylic acid derivative. For the synthesis of a 1,3-disubstituted diazepanedione like 1-Benzyl-3-methyl-1,4-diazepane-2,5-dione, this could conceptually involve the reaction of N-benzyl-1,2-diaminopropane with an activated derivative of succinic acid. The reaction proceeds via sequential nucleophilic acyl substitution, where each nitrogen of the diamine attacks a carbonyl carbon of the succinic acid derivative, eliminating a leaving group and forming the two amide bonds that constitute the ring.
In a related context, the Ugi four-component condensation reaction has been employed for the synthesis of 1,4-benzodiazepine-2,5-diones. researchgate.net This multicomponent reaction brings together an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. A subsequent acid-activated cyclization step, which involves an intramolecular nucleophilic attack, forms the diazepinedione ring. This highlights how complex structures can be assembled efficiently, with a final ring-closing step driven by nucleophilic attack.
The formation of the diazepinedione ring during peptide synthesis also relies on nucleophilic attack. An aspartimide intermediate can be attacked by the N-terminal amine of the subsequent amino acid residue, leading to the opening of the five-membered succinimide ring and the concomitant formation of the seven-membered diazepine (B8756704) ring. nih.gov
Conformational Dynamics and Isomerization Processes of Diazepane-2,5-diones
Cis/Trans Isomerization around Exocyclic Amide Bonds
Amide bonds, which form the backbone of the diazepanedione ring, exhibit restricted rotation due to the partial double-bond character of the C-N bond. This leads to the possibility of cis and trans isomers. In the context of this compound, the amide bond involving the N1-benzyl group is an exocyclic tertiary amide.
While trans conformations are generally sterically favored for secondary amides, the energy difference between cis and trans isomers in tertiary amides (like the N-benzylated amide in the target molecule) is smaller. The specific preference depends on the steric bulk of the substituents on the nitrogen and carbonyl carbon. The benzyl group at the N1 position and the methyl group at the C3 position will influence the steric environment and, consequently, the equilibrium between cis and trans conformers of the exocyclic N-benzyl group relative to the ring. The interconversion between these isomers can occur through rotation around the C-N bond, although the energy barrier for this process is significant.
Studies on related N,N'-diacylhydrazines show that N-alkylation can favor twisted trans-cis geometries, highlighting the influence of substituents on conformational preference. This principle can be extended to the diazepanedione system, where the substitution pattern dictates the most stable arrangement of the exocyclic groups.
Conformational Equilibria of the Seven-Membered Diazepine Ring
The seven-membered 1,4-diazepane-2,5-dione ring is a flexible system that can adopt several low-energy conformations. These conformations are typically described as chair, boat, and twist-boat forms, similar to cycloheptane but modified by the presence of two planarizing amide units and two nitrogen atoms. The specific equilibrium between these conformers is dictated by the substitution pattern on the ring.
Computational studies and NMR spectroscopy are powerful tools for investigating these conformational equilibria. For example, in related 1,4-benzodiazepine-2,5-diones, the seven-membered ring has been shown to exist in a conformational equilibrium that is influenced by the nature of the substituents. researchgate.net The understanding of these preferred conformations is critical, as the three-dimensional arrangement of the pharmacophoric groups (like the benzyl and methyl groups) is a key determinant of biological activity.
Interactive Data Table: Conformational Influences in 1,4-Diazepane-2,5-dione Systems
| Feature | Influence on Conformation | Example from Literature/Analogy |
| Seven-Membered Ring | Inherently flexible; can adopt multiple conformations (e.g., boat, chair, twist-boat). | The diazepine ring in related benzodiazepines exists in a conformational equilibrium. researchgate.net |
| Amide Bonds (C=O)-(N-R) | Planar nature restricts local conformation and influences overall ring shape. | Two planar amide units constrain the flexibility of the seven-membered ring. |
| N1-Benzyl Substituent | Bulky group influences both the ring conformation and the cis/trans equilibrium of the exocyclic amide bond. Tends to occupy a pseudo-equatorial position to minimize steric clash. | N-alkylation in related systems can favor specific amide geometries. |
| C3-Methyl Substituent | Influences the local stereochemistry and prefers a pseudo-equatorial position to reduce steric interactions. | The bulkiness of amino acid side chains preceding an aspartic acid residue was found to be important in the formation of diazepinedione rings. nih.gov |
Stereochemical Influence of Substituents on Conformational Preferences
The conformational flexibility of the seven-membered ring in 1,4-diazepane-2,5-dione systems is significantly influenced by the stereochemistry of its substituents. The introduction of substituents, such as a benzyl group at the N1 position and a methyl group at the C3 position in this compound, imposes steric constraints that dictate the preferred spatial arrangement of the ring.
Computational studies and spectroscopic analyses, such as NMR, on related N,N-disubstituted-1,4-diazepane derivatives have revealed a preference for a twist-boat conformation. This preference is often driven by the minimization of steric hindrance between the substituents and the diazepane ring. In the case of this compound, the bulky benzyl group at the N1-position is expected to play a dominant role in determining the ring's conformation. The interaction between the benzyl group and the methyl group at the C3 position, as well as with the carbonyl groups, will influence the torsional angles within the seven-membered ring, leading to a favored, low-energy conformation. The stereochemistry at the C3 carbon, being a chiral center, will further define the specific twist-boat or chair-like conformation adopted by the molecule.
Table 1: Predicted Conformational Preferences of this compound based on Analogous Systems
| Substituent Position | Substituent | Predicted Influence on Conformation |
| N1 | Benzyl | Induces a preferred twist-boat or chair conformation to minimize steric interactions. May participate in intramolecular π-stacking. |
| C3 | Methyl | The stereochemistry (R or S) at this position will determine the specific puckering of the seven-membered ring. |
Side Reactions and Product Diversification in Diazepane-2,5-dione Synthesis
Formation of Undesired Byproducts in Peptide Synthesis
The 1,4-diazepane-2,5-dione ring system can emerge as an undesired byproduct during solid-phase peptide synthesis (SPPS), particularly when sequences containing aspartic acid are involved. Research has shown that the formation of a 1,4-diazepine-2,5-dione derivative can occur from an aspartimide intermediate nih.gov. This side reaction is a significant concern as it can lead to the truncation of the peptide chain and the formation of a complex mixture of products.
The mechanism involves the intramolecular cyclization of an aspartimide-containing peptide. The rate of this transformation is influenced by the nature of the amino acid residues flanking the aspartic acid. For instance, the bulkiness of the side chain of the amino acid preceding the aspartic acid residue can impact the propensity for this side reaction to occur nih.gov. Under certain conditions, the formation of the 1,4-diazepine-2,5-dione peptide derivative can even become the dominant reaction pathway, which is highly undesirable in routine peptide synthesis nih.gov.
This ring formation is a notable example of product diversification stemming from a common reactive intermediate, the aspartimide. The subsequent rearrangement to the more stable seven-membered diazepanedione ring presents a significant challenge in the synthesis of specific peptide sequences.
Impurity Profile and Formation Mechanisms in Preparative Chemistry
In the preparative synthesis of this compound, the potential for side reactions and the formation of impurities must be carefully considered. The specific synthetic route employed will dictate the likely impurity profile. Common methods for the synthesis of N-substituted 1,4-diazepane-2,5-diones involve either the cyclization of appropriate acyclic precursors or the N-alkylation of a pre-formed 3-methyl-1,4-diazepane-2,5-dione ring.
During a cyclization approach, incomplete cyclization can lead to the presence of unreacted starting materials or linear intermediates in the final product. Furthermore, side reactions such as polymerization or the formation of alternative ring systems (e.g., piperazine-2,5-diones) can occur, particularly under harsh reaction conditions.
In the case of N-alkylation of 3-methyl-1,4-diazepane-2,5-dione with a benzyl halide, potential impurities can arise from over-alkylation (quaternary ammonium salt formation if the second nitrogen is unprotected), or side reactions involving the benzylating agent. For example, the benzyl halide could undergo elimination or hydrolysis, leading to the formation of stilbene or benzyl alcohol, respectively, which may contaminate the product. If the reaction conditions are not carefully controlled, impurities from the starting materials or reagents can also be carried through to the final product.
Table 2: Potential Impurities in the Synthesis of this compound
| Potential Impurity | Formation Mechanism | Synthetic Approach |
| 3-Methyl-1,4-diazepane-2,5-dione | Incomplete N-benzylation | N-alkylation |
| Linear dipeptide precursor | Incomplete cyclization | Cyclization |
| Polymeric byproducts | Uncontrolled polymerization during cyclization | Cyclization |
| Benzyl alcohol | Hydrolysis of benzyl halide | N-alkylation |
| Dibenzyl ether | Self-condensation of benzyl alcohol | N-alkylation |
Advanced Spectroscopic and Structural Characterization Methodologies for 1,4 Diazepane 2,5 Diones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-Benzyl-3-methyl-1,4-diazepane-2,5-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to confirm its covalent framework and to study its conformational dynamics in solution.
The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveal connectivity between neighboring protons. The ¹³C NMR spectrum would indicate the number of unique carbon atoms and their chemical environments.
Variable-Temperature NMR for Kinetic Studies of Interconversion
The seven-membered diazepane ring is known to exist in various conformations, such as boat and chair forms, which can interconvert. Variable-temperature (VT) NMR studies would be critical in investigating the kinetics of this conformational exchange. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to the coalescence of these signals into time-averaged peaks. Analysis of the coalescence temperature and line shapes can provide quantitative data on the energy barriers (ΔG‡) of the conformational interchange.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning all proton and carbon signals and for determining the through-bond and through-space connectivities within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the diazepane ring and the benzyl (B1604629) and methyl substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about protons that are close to each other in space, which is crucial for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could help establish the relative orientation of the benzyl and methyl groups with respect to the diazepane ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate the signals of protons directly attached to carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (including HRMS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula. The fragmentation pattern observed in the mass spectrum, obtained through techniques like electron ionization (EI) or collision-induced dissociation (CID), would offer valuable structural insights by showing the characteristic losses of fragments such as the benzyl group or parts of the diazepane ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Amide C=O stretching: Strong absorption bands in the region of 1650-1700 cm⁻¹ would be indicative of the two amide carbonyl groups in the diazepane-2,5-dione ring.
C-N stretching: Absorptions corresponding to the carbon-nitrogen bonds of the amide groups would also be present.
Aromatic C-H stretching: Bands above 3000 cm⁻¹ would correspond to the C-H bonds of the benzyl group's phenyl ring.
Aliphatic C-H stretching: Bands below 3000 cm⁻¹ would be due to the C-H bonds of the diazepane ring and the methyl group.
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the diazepane ring. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. This data would serve as a benchmark for comparison with the conformational information obtained from solution-state NMR studies.
Computational Chemistry and Molecular Modeling of 1 Benzyl 3 Methyl 1,4 Diazepane 2,5 Dione Derivatives
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules. These methods, which are based on the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity. For derivatives of 1-benzyl-3-methyl-1,4-diazepane-2,5-dione, QM calculations can elucidate their three-dimensional structures and electronic characteristics, which are crucial for their biological activity.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, allowing researchers to map out the energy profiles of reaction pathways. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, DFT can predict the feasibility of a reaction and explain its regioselectivity and stereoselectivity. nih.govmdpi.com
In the context of heterocyclic compounds similar to diazepanediones, DFT has been employed to study the (3+2) cycloaddition reactions between diazopropane (B8614946) and chalcone (B49325) derivatives. nih.govmdpi.com Such studies, using functionals like B3LYP and M06, can determine whether a product is formed under kinetic or thermodynamic control by comparing the activation energies and the relative stabilities of the final products. mdpi.com This type of analysis is critical for understanding and optimizing the synthesis of complex molecules like this compound derivatives, ensuring the desired isomers are produced efficiently. The analysis of frontier molecular orbitals (HOMO-LUMO) and global electrophilicity index values derived from DFT calculations can further explain the polarity and reaction kinetics. mdpi.com
Semi-empirical methods are a class of quantum chemistry calculations that balance computational cost with accuracy by incorporating experimental parameters (parameterization) and simplifying some of the more complex calculations found in ab initio methods. uni-muenchen.dewikipedia.org These methods, including Austin Model 1 (AM1), Parametric Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO), are significantly faster than DFT or other high-level theories, making them ideal for studying large molecules and exploring their conformational energy landscapes. uni-muenchen.dewikipedia.orgwustl.edu
The conformational flexibility of a molecule is critical to its ability to bind to a biological target. Semi-empirical methods can be used to calculate the energies of different conformers, identifying low-energy structures that are likely to be biologically relevant. For instance, the AM1 method has been successfully used to optimize the three-dimensional structures of 1,4-benzodiazepine-2,5-diones before performing more computationally intensive docking studies. nih.gov This initial optimization ensures that the ligand structures are energetically plausible, leading to more reliable docking results. The choice of method can be important, as different parameterizations may yield slightly different geometries; for example, PM3 tends to show greater pyramidalization at amide nitrogens compared to AM1. uni-muenchen.de
Table 1: Comparison of Common Semi-Empirical Methods
| Method | Full Name | Underlying Approximation | Key Features |
| MNDO | Modified Neglect of Diatomic Overlap | NDDO | One of the earliest NDDO-based methods. uni-muenchen.de |
| AM1 | Austin Model 1 | NDDO | Improves on MNDO by modifying the core-core repulsion function. uni-muenchen.de |
| PM3 | Parametric Model number 3 | NDDO | Re-parameterized version of AM1, with parameters derived from a larger set of experimental data. uni-muenchen.de |
Molecular Dynamics Simulations for Dynamic Behavior of Diazepane-2,5-diones
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. biotech-asia.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of ligands and their target proteins, the influence of solvent, and the stability of protein-ligand complexes. biotech-asia.org
For diazepane-2,5-dione derivatives, MD simulations are crucial for understanding how they behave in a biological environment. For example, MD simulations can be performed on a protein target, such as the enoyl-acyl carrier protein reductase (ENR), to understand the flexibility of its active site. biotech-asia.org These simulations reveal which regions of the protein are rigid and which are mobile, providing valuable information for drug design. When a ligand like a diazepanedione derivative is included, MD simulations can predict the stability of the binding pose obtained from docking, showing how the ligand and protein adapt to each other over time.
In Silico Screening and Virtual Library Generation for New Derivatives
The search for new drug candidates can be dramatically accelerated by using computational techniques to design and screen virtual libraries of compounds. nih.gov A virtual library is a large collection of molecules that are generated and stored in a computer, based on a common chemical scaffold and a set of specified building blocks. nih.govnih.gov This in silico approach allows for the exploration of a vast chemical space without the immediate need for costly and time-consuming synthesis.
Starting with the this compound core, a virtual library can be generated by systematically varying the substituents at different positions on the diazepine (B8756704) ring and the benzyl (B1604629) group. This process can create hundreds of thousands of unique derivatives. nih.gov These virtual compounds can then be rapidly screened for drug-like properties (such as molecular weight and lipophilicity) and predicted binding affinity against a specific target using docking simulations. This methodology has been successfully applied to other heterocyclic scaffolds, such as 1,4-thienodiazepine-2,5-diones, to identify potential inhibitors of protein-protein interactions. nih.gov Modern approaches may even use deep learning models to help construct these libraries and predict their properties with greater accuracy. biorxiv.org
Ligand-Target Docking and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method is a cornerstone of structure-based drug design, providing insights into the binding mode and affinity of a potential drug molecule. The process involves placing the ligand into the binding site of the protein in various conformations and orientations and then using a scoring function to estimate the strength of the interaction, often represented as a binding energy value. biotech-asia.org
A key application of molecular docking is to elucidate the binding mechanism of a ligand with its biological target. The enoyl-acyl carrier protein (ENR) reductase, a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, has been identified as a target for compounds with a diazepine framework. nih.govrsc.orgresearchgate.net This enzyme is essential for bacterial survival but is absent in humans, making it an attractive target for novel antibiotics. biotech-asia.org
Docking studies performed on 1,4-benzodiazepine-2,5-diones, a class of compounds structurally related to this compound, have provided a detailed understanding of their potential mechanism of action against ENR from Mycobacterium tuberculosis. rsc.org These studies have shown that the diazepinedione scaffold fits well within a hydrophobic pocket of the enzyme's active site. nih.govrsc.org The binding is often stabilized by a network of interactions, including:
Hydrogen bonds with key amino acid residues in the active site.
Hydrophobic interactions between the ligand's aromatic rings and nonpolar residues of the protein.
π-π stacking interactions, potentially between the ligand and the isoalloxazine ring of a cofactor like flavin mononucleotide (FMN) or the nicotinamide (B372718) ring of NAD+. nih.govnih.gov
By analyzing these interactions, researchers can understand the structure-activity relationship (SAR) and rationally design new derivatives with improved potency and selectivity. For example, docking results can guide the addition of specific functional groups to enhance binding affinity, leading to the development of more effective drug candidates. rsc.org
Table 2: Docking Results of Selected 1,4-Benzodiazepine-2,5-dione Derivatives Against Enoyl Acyl Carrier Protein (ENR)
| Compound | Substituent at C-3 | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| 4h | 4-fluorobenzyl | -8.7 | MET155, ILE215, TYR158 |
| 4f | 4-chlorobenzyl | -8.3 | MET155, PHE149, TYR158 |
| 4e | Benzyl | -8.1 | MET155, ILE215, PHE149 |
| Data derived from docking studies on analogous compounds targeting ENR. rsc.org |
Mechanistic Basis of Biological Interactions and Molecular Recognition of 1,4 Diazepane 2,5 Diones
Molecular Mimicry and Peptidomimetic Design using the Diazepane-2,5-dione Scaffold
Peptidomimetics are compounds designed to replicate the essential elements of a peptide's three-dimensional structure and pharmacophoric features, while often offering improved metabolic stability and oral bioavailability. The 1,4-diazepane-2,5-dione (B14664083) scaffold is particularly adept for this purpose, providing a rigid yet adaptable backbone onto which various functional groups can be appended to mimic the side chains of amino acids.
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their interfaces are often characterized by specific secondary structures like alpha-helices and beta-turns. The disruption of these interactions with small molecules is a significant therapeutic strategy.
The closely related 1,4-benzodiazepine-2,5-dione scaffold has been successfully employed to mimic the hydrophobic face of an alpha-helix. nih.gov Specifically, these molecules have been designed to antagonize the interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2). The benzodiazepine-dione core can position substituents in a way that emulates the spatial arrangement of key hydrophobic amino acid residues (e.g., Phe, Trp, Leu) on the p53 alpha-helix that are crucial for binding to HDM2. nih.govnih.gov This mimicry allows the small molecule to occupy the binding cleft on the HDM2 surface, thereby preventing the p53-HDM2 interaction. nih.gov
Beta-turns are another common secondary structure involved in molecular recognition, where a polypeptide chain reverses its direction. While various heterocyclic scaffolds have been explored as beta-turn mimetics, the specific application of the 1,4-diazepane-2,5-dione framework for this purpose is less documented in readily available literature. However, the inherent conformational constraints of the seven-membered ring suggest its potential to induce turn-like geometries. nih.govnih.gov The synthesis of diazepine (B8756704) peptide derivatives can sometimes occur as a side reaction in peptide synthesis, providing a potential route to novel structures with targeted pharmacological activity. nih.gov
The design of 1,4-diazepane-2,5-dione-based PPI modulators hinges on creating a molecule that presents a pharmacophore that complements the target protein's binding site. This involves the strategic placement of substituents on the diazepane-dione core to replicate the key interacting residues of a native peptide ligand.
For instance, 1,4-diazepane-2,5-diones have been identified as a novel class of potent inhibitors of the Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.gov LFA-1 is an integrin receptor on lymphocytes that plays a critical role in immune responses through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). The development of these inhibitors demonstrates the utility of the diazepane-dione scaffold in disrupting a significant protein-protein interaction.
The general principles for designing these modulators include:
Scaffold Rigidity and Conformation: The seven-membered ring provides a semi-rigid conformation that reduces the entropic penalty of binding compared to a flexible linear peptide.
Vectorial Display of Side Chains: The substituents on the nitrogen and carbon atoms of the ring can be projected in specific vectors to mimic the side-chain orientations of an alpha-helix or beta-turn.
Introduction of Diversity: A wide range of chemical groups can be introduced at multiple positions on the scaffold, allowing for the fine-tuning of binding affinity and selectivity. A general method for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been developed, enabling the creation of large libraries of these compounds from commercially available anthranilic acids, α-amino esters, and alkylating agents. wjarr.com
Enzyme Inhibition Mechanisms
The 1,4-diazepane-2,5-dione scaffold has also been utilized to develop inhibitors for various enzymes by designing molecules that can fit into the enzyme's active site and interact with key residues.
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for conditions such as Alzheimer's disease. A series of novel 1,4-benzodiazepine-2,5-dione derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.gov These compounds demonstrated potent and reversible anticholinesterase activity in vitro. nih.gov The study indicated that the benzodiazepine (B76468) scaffold could serve as a platform for developing new AChE inhibitors.
| Compound | In Vitro Frog Rectus Abdominis (% Inhibition) | In Vitro Guinea Pig Ileum (% Inhibition) | In Vivo Rat Brain (% Inhibition) |
| 5a | High | High | High |
| 5b | High | High | High |
| 5c | High | High | High |
| 5g | High | High | High |
| Data derived from a study on novel 1,4-benzodiazepine (B1214927) derivatives as cholinesterase inhibitors. nih.gov "High" indicates significant inhibitory activity as reported in the study. |
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov Diazepine derivatives have been investigated as Hsp90 inhibitors. nih.gov The primary mechanism of many Hsp90 inhibitors is the competitive binding to the ATP-binding pocket in the N-terminal domain of Hsp90. nih.govnih.gov This prevents the conformational changes required for chaperone activity, leading to the ubiquitination and proteasomal degradation of Hsp90 client proteins. While diazepine derivatives, in general, have been explored as Hsp90 inhibitors, specific mechanistic studies detailing the interaction of 1,4-diazepane-2,5-dione scaffolds with Hsp90 are not extensively detailed in the reviewed literature.
Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific proteins, a post-translational modification known as farnesylation. This process is critical for the function of proteins involved in cell signaling and proliferation, such as Ras. A class of potent farnesyltransferase inhibitors based on a 1,4-diazepane scaffold has been developed, with inhibitory potencies in the low nanomolar range. These compounds were shown to block the growth of hormone-resistant prostate cancer cell lines. Further investigation revealed that these FTase inhibitors also induce a disorganization of tubulin in cancer cells, suggesting a multi-faceted mechanism of anti-cancer activity.
Histone Deacetylase (HDAC) Inhibition
The 1,4-diazepane-2,5-dione scaffold has been identified as a viable "cap" structure in the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. researchgate.net The aberrant activity of HDACs is implicated in the pathogenesis of various cancers, making them a key target for therapeutic intervention. researchgate.net
Researchers have designed and synthesized novel HDAC inhibitors incorporating diversely substituted 1,4-benzodiazepine-2,5-dione moieties as cyclic peptide mimetic cap structures, coupled with a hydroxamate side chain that acts as a zinc-binding group within the enzyme's active site. nih.gov Biological evaluations have shown that these benzodiazepine-based HDAC inhibitors, particularly those with an aromatic substituent at the N1 position, exhibit significant antiproliferative and HDAC-inhibitory activities. nih.gov For instance, certain derivatives have demonstrated notable activity against non-small cell lung cancer cell lines. nih.gov The 1,4-diazepane-2,5-dione framework serves to orient the zinc-binding group for effective chelation with the zinc ion in the HDAC active site, a critical interaction for inhibitory potency.
Table 1: Examples of 1,4-Benzodiazepine-2,5-dione Based HDAC Inhibitors This table is representative of the class of compounds and their activities. Specific data for 1-Benzyl-3-methyl-1,4-diazepane-2,5-dione is not available.
| Compound Class | Target | Biological Activity |
|---|
Rho-associated Protein Kinase (ROCK) Inhibition
The Rho-associated protein kinases, ROCKI and ROCKII, are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. They are pivotal in regulating the actin cytoskeleton and are involved in processes such as cell adhesion, motility, and contraction. The inhibition of ROCK has emerged as a therapeutic strategy for various conditions, including cardiovascular diseases and inflammation.
A study focused on identifying the molecular target of cytotoxic 1,4-benzodiazepine-2,5-diones revealed that a specific derivative, BZD-29, binds to and specifically inhibits Rho-associated kinase 2 (ROCKII). nih.gov This inhibition was observed with both the purified recombinant enzyme and in whole cells, demonstrating a selective preference for ROCKII over the closely related isoform, ROCKI, and other kinases. nih.gov Both enantiomers of the studied compound were found to inhibit ROCKII, indicating that the core 1,4-diazepane-2,5-dione scaffold is a key contributor to this interaction. nih.gov This finding highlights the potential of this chemical class to serve as a foundation for developing novel anti-inflammatory therapeutics that function through the ROCK signaling pathway. nih.gov
Enoyl Acyl Carrier Protein Reductase (ACP) Interactions
Enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in the bacterial fatty acid synthesis pathway (FAS-II), making it an attractive target for the development of new antibacterial agents. The inhibition of FabI disrupts the production of essential fatty acids, leading to bacterial cell death.
The 1,4-diazepane-2,5-dione framework has been explored for its potential to inhibit this bacterial enzyme. Docking studies on a series of synthesized 1,4-benzodiazepine-2,5-diones have been conducted to understand their mechanism of action against the enoyl acyl carrier protein from Mycobacterium tuberculosis. nih.gov These studies suggest that the diazepine frame is vital for their anti-tubercular activity. nih.gov Furthermore, in a structure-guided approach to expand on known FabI inhibitors, researchers developed 2,3,4,5-tetrahydro-1H-pyrido[2,3-b and e] nih.govrsc.orgdiazepines. semanticscholar.org These novel series, which incorporate the diazepine ring, were designed to have additional hydrogen-bonding functions and improved water solubility compared to their predecessors. semanticscholar.org
Table 2: 1,4-Diazepane-2,5-dione Derivatives as Enoyl ACP Reductase Inhibitors This table is representative of the class of compounds and their activities. Specific data for this compound is not available.
| Compound Class | Target Enzyme | Potential Application |
|---|---|---|
| 1,4-Benzodiazepine-2,5-diones | Enoyl Acyl Carrier Protein Reductase (FabI) | Anti-tubercular agents. nih.gov |
p53-Mdm2 Interaction Antagonism
The interaction between the tumor suppressor protein p53 and its negative regulator, the human homolog of murine double minute 2 (Mdm2 or Hdm2), is a critical control point in the cell cycle and apoptosis. Mdm2 targets p53 for proteasomal degradation, and inhibiting this interaction can restore the tumor-suppressing function of p53. Consequently, small molecules that block the p53-Mdm2 interaction are of significant interest in cancer therapy.
The 1,4-benzodiazepine-2,5-dione scaffold has been successfully employed as an α-helix mimetic to disrupt this protein-protein interaction. mdpi.com A library of these compounds was screened for binding to the p53-binding domain of Hdm2, leading to the discovery of potent antagonists. mdpi.com These molecules effectively occupy the p53-binding pocket on Hdm2, as confirmed by fluorescence polarization peptide displacement assays. mdpi.com Optimization of this series has yielded sub-micromolar antagonists of the p53-Hdm2 interaction. mdpi.com Similarly, libraries of 1,4-thienodiazepine-2,5-diones have been synthesized and screened, with some compounds showing promising antagonistic activity against the p53-Mdm2 interaction. nih.gov
Receptor Agonism and Antagonism
The conformational constraints of the 1,4-diazepane-2,5-dione ring system make it an excellent scaffold for mimicking the secondary structures of peptides, such as β-turns. This property has been leveraged to design ligands for G-protein coupled receptors (GPCRs), where peptide hormones and neurotransmitters are the natural ligands.
Melanocortin Receptor Modulation
The melanocortin receptors (MC1R-MC5R) are a family of GPCRs involved in a variety of physiological processes, including pigmentation, inflammation, and energy homeostasis. nih.gov The MC4 receptor, in particular, is a key target for the treatment of obesity. nih.gov
The 1,4-benzodiazepine-2,5-dione template has been used to develop small-molecule mimetics of the endogenous melanocortin receptor agonists. rsc.orgnih.gov Structure-activity relationship studies have resulted in the creation of molecules with molecular weights around 400 Da that exhibit nanomolar agonist potency at the melanocortin receptors. nih.gov Additionally, researchers have developed a concise synthesis for compounds containing a 1,4-dihydro- nih.govrsc.orgdiazepine-5,7-dione core, which have demonstrated agonist activity at both MC1 and MC4 receptors. These findings represent the first report of such derivatives acting as melanocortin receptor agonists, showcasing the utility of the diazepine scaffold in targeting this receptor family. nih.gov
Table 3: 1,4-Diazepane-2,5-dione Derivatives as Melanocortin Receptor Modulators This table is representative of the class of compounds and their activities. Specific data for this compound is not available.
| Compound Class | Target Receptor | Activity |
|---|---|---|
| 1,4-Benzodiazepine-2,5-diones | Melanocortin Receptors (MC1R, MC4R) | Agonist with nanomolar potency. nih.gov |
Angiotensin II Receptor Ligand Design
The angiotensin II (Ang II) receptors, AT1 and AT2, are central to the regulation of blood pressure and cardiovascular function. While native peptides like Ang II have limited therapeutic applicability due to rapid metabolism and poor absorption, small-molecule mimetics offer a viable alternative. The design of ligands that can selectively target these receptors is an important goal in medicinal chemistry.
The benzodiazepine scaffold, a close relative of the 1,4-diazepane-2,5-dione system, has been instrumental in this area. It has been used to create γ-turn and β-turn mimetics that replace specific amino acid residues in Ang II. Ang II is thought to adopt a turn conformation around the Tyr4 residue when interacting with its receptors. By incorporating benzodiazepine-based turn mimetics into Ang II analogues, researchers have successfully developed pseudopeptides with high selectivity and nanomolar affinity for the AT2 receptor. This approach, which uses a rigid scaffold to mimic a peptide secondary structure, demonstrates the potential for designing novel Angiotensin II receptor ligands based on the 1,4-diazepane-2,5-dione framework.
Cholecystokinin (B1591339) (CCK) Receptor Antagonism
The 1,4-benzodiazepine framework, a close structural relative of the 1,4-diazepane-2,5-dione, has been a key template in the development of antagonists for cholecystokinin (CCK) receptors. These receptors are classified into two main subtypes, CCK-A (primarily in the periphery) and CCK-B (predominantly in the central nervous system). mdpi.com The development of non-peptidal antagonists based on the 1,4-benzodiazepine structure has led to compounds with high affinity and selectivity for these receptors. For instance, modifications of the 3-carboxamido-1,4-benzodiazepine structure led to the development of potent and selective CCK-B receptor antagonists. nih.gov While direct studies on this compound as a CCK receptor antagonist are not available, its core structure suggests the potential for such activity, contingent on the spatial orientation of its benzyl (B1604629) and methyl groups mimicking the binding motifs of known antagonists.
Opiate Receptor Modulation
Research into the interaction of 1,4-diazepane-2,5-dione derivatives with opioid receptors has shown that this scaffold can serve as a template for ligands with affinity for these receptors. A study focused on diketopiperazine and dipeptide analogs as opioid receptor ligands reported the synthesis of a closely related compound, 1-Benzyl-3-(2-iodo-3-methoxybenzyl)-1,4-diazepane-2,5-dione . nih.gov This finding suggests that the 1-benzyl-1,4-diazepane-2,5-dione core can be a viable starting point for developing opioid receptor modulators. The nature and position of substituents on the diazepane ring and the benzyl group are critical in determining the binding affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ). nih.govresearchgate.net The presence of a benzyl group is often a key determinant of the binding profile. nih.gov
| Compound | Receptor Target | Activity | Reference |
| 1-Benzyl-3-(2-iodo-3-methoxybenzyl)-1,4-diazepane-2,5-dione | Opioid Receptors | Synthesized as a potential ligand | nih.gov |
This table presents data on a closely related compound to infer potential activity.
GABAA Receptor Ligand Research (Mechanistic Insights)
The 1,4-benzodiazepine-2,5-dione scaffold has been extensively investigated for its interaction with GABAA receptors. These receptors are the primary targets for benzodiazepine drugs, which exert their anxiolytic, sedative, and anticonvulsant effects by allosterically modulating the receptor's function. Novel, conformationally constrained 1,4-benzodiazepine-2,5-diones have been synthesized and evaluated as GABAA receptor ligands. nih.gov The mechanism of action involves binding to a specific site on the receptor, distinct from the GABA binding site, which enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. painphysicianjournal.comnih.gov The specific substitutions on the 1,4-diazepane-2,5-dione ring are crucial for determining the affinity and efficacy at different GABAA receptor subtypes. semanticscholar.org Although direct experimental data for this compound is not present in the reviewed literature, its core structure is a classic template for GABAA receptor ligands.
Nucleic Acid Interaction Mechanisms
DNA Alkylation and Binding Studies (e.g., related Anthramycin (B1237830) Analogues)
The pyrrolo openpharmaceuticalsciencesjournal.comnih.govbenzodiazepine (PBD) ring system, which shares structural similarities with the 1,4-diazepane-2,5-dione core, is found in a class of antitumor antibiotics, including anthramycin. These molecules exert their cytotoxic effects by binding covalently to the minor groove of DNA. openpharmaceuticalsciencesjournal.comnih.gov Specifically, they form an aminal linkage with a guanine (B1146940) base. nih.gov Studies on linked anthramycin analogs have shown that the PBD ring system is crucial for this DNA binding activity. openpharmaceuticalsciencesjournal.comnih.gov The fluorescence of these compounds increases significantly upon covalent attachment to duplex DNA, a property that has been used to study their binding characteristics. openpharmaceuticalsciencesjournal.comnih.gov While no direct DNA binding studies have been reported for this compound, its structural relationship to the PBDs suggests a potential, albeit likely different, mode of interaction with nucleic acids that would warrant investigation.
Development of Chemical Biology Probes Based on the 1,4-Diazepane-2,5-dione Scaffold
The 1,4-diazepane-2,5-dione scaffold's status as a privileged structure makes it an excellent starting point for the development of chemical biology probes. These probes are valuable tools for studying biological pathways and target validation.
Investigating Biological Pathways
The versatility of the 1,4-diazepane-2,5-dione scaffold allows for the synthesis of libraries of compounds with diverse functionalities. These libraries can be screened against various biological targets to identify molecules that modulate specific pathways. For example, derivatives of this scaffold have been synthesized and evaluated for their potential as antitumor agents, suggesting their utility in probing pathways related to cancer cell proliferation. nih.gov The ability to introduce different substituents, such as the benzyl and methyl groups in this compound, allows for the fine-tuning of the molecule's properties to target specific proteins or pathways of interest. The development of synthetic routes to create diverse 1,4-diazepane-2,5-dione derivatives is a key step in generating novel chemical probes.
Target Validation Studies
Research into the biological activities of 1,4-diazepane-2,5-dione derivatives has led to the identification and validation of several molecular targets. These studies underscore the therapeutic potential of this class of compounds across different disease areas, including cancer, inflammatory conditions, and neurodegenerative diseases.
Inhibition of Protein Synthesis in Cancer
A notable area of investigation has been the anti-cancer properties of 1,4-benzodiazepine-2,5-dione (BZD) derivatives. In a comprehensive screening against a panel of 60 human tumor cell lines, a hit compound, a 1,4-benzodiazepine-2,5-dione, demonstrated significant growth inhibitory effects with an average GI50 of 0.24 μM. nih.govacs.org Subsequent structure-activity relationship (SAR) studies identified a highly potent derivative, compound 52b , which exhibited promising activity against lung cancer cells by inducing cell cycle arrest and apoptosis. nih.govacs.org Further mechanistic studies, including polysome profile analysis, revealed that compound 52b functions as a potential inhibitor of protein synthesis in cancer cells. nih.govacs.org In a xenograft mouse model using human non-small-cell lung cancer (NCI-H522), compound 52b significantly inhibited tumor growth without observable toxic effects. nih.govacs.org
Table 1: Anticancer Activity of a Potent 1,4-Benzodiazepine-2,5-dione Derivative
| Compound | Average GI50 (μM) across 60 cell lines | Proposed Mechanism of Action | In Vivo Efficacy |
| 11a (BZD hit) | 0.24 | - | Not Reported |
| 52b | Not specified (highly potent) | Inhibition of protein synthesis, induction of cell cycle arrest and apoptosis | Significant tumor growth inhibition in NCI-H522 xenograft model |
Inhibition of Lymphocyte Function-Associated Antigen-1 (LFA-1)
The 1,4-diazepane-2,5-dione scaffold has been identified as a novel class of potent inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.gov LFA-1 is an integrin protein found on lymphocytes and other leukocytes that plays a crucial role in cell adhesion and immune responses by binding to intercellular adhesion molecules (ICAMs). The inhibition of the LFA-1/ICAM-1 interaction is a validated therapeutic strategy for autoimmune and inflammatory diseases. The synthesis and biological evaluation of a series of 1,4-diazepane-2,5-diones have demonstrated their ability to block this protein-protein interaction, highlighting their potential as anti-inflammatory agents. nih.gov
Inhibition of Amyloid-β Aggregation in Alzheimer's Disease
In the context of neurodegenerative disorders, derivatives of the 1,4-diazepane scaffold have been investigated as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca A library of 38 derivatives was synthesized and evaluated for their ability to inhibit the aggregation of both Aβ40 and Aβ42 isoforms. uwaterloo.ca The anti-aggregation activity was confirmed using fluorescence-based kinetic assays and transmission electron microscopy (TEM). uwaterloo.ca The most active compounds demonstrated neuroprotective effects and rescued cells from Aβ42-induced cytotoxicity in mouse hippocampal HT22 neuronal cells. uwaterloo.ca These findings suggest that the 1,4-diazepane scaffold can be a promising starting point for the development of disease-modifying therapies for Alzheimer's disease.
Table 2: Activity of 1,4-Diazepane Derivatives in Alzheimer's Disease Models
| Compound Class | Target | Key Findings |
| N-Alkylated 1,4-diazepane derivatives | Aβ40 and Aβ42 aggregation | Reduced inhibitory activity towards Aβ42 (34%), but improved inhibition of Aβ40 aggregation (55-67%). uwaterloo.ca |
| Lead 1,4-diazepane derivatives | Aβ42-induced cytotoxicity | Significant neuroprotection in HT22 cells (47.9–57.4% rescue). uwaterloo.ca |
Anti-tubercular Activity via Enoyl Acyl Carrier Protein Inhibition
A series of 1,4-benzodiazepine-2,5-diones have shown promising activity against Mycobacterium tuberculosis. rsc.org The diazepine frame was found to be crucial for the anti-tubercular activity. rsc.org To elucidate the mechanism of action, docking studies were performed, which suggested that these compounds may act by inhibiting the enoyl acyl carrier protein (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II). rsc.org This enzyme is a well-validated target for anti-tubercular drugs.
Table 3: Anti-tubercular Activity of Lead 1,4-Benzodiazepine-2,5-diones
| Compound | MIC (μg/mL) | Proposed Target |
| 4h | 1.55 | Enoyl Acyl Carrier Protein (InhA) |
| 4f | 2.87 | Enoyl Acyl Carrier Protein (InhA) |
Future Directions and Emerging Research Areas for the 1,4 Diazepane 2,5 Dione Scaffold
Novel Scaffold Derivatization for Enhanced Specificity and Selectivity
The therapeutic efficacy of compounds derived from the 1,4-diazepane-2,5-dione (B14664083) scaffold is intrinsically linked to their ability to selectively interact with specific biological targets. Consequently, a primary focus of future research lies in the innovative derivatization of this core structure to achieve heightened specificity and selectivity. This involves strategic modifications at various positions of the diazepane ring to fine-tune the physicochemical and pharmacological properties of the resulting molecules.
Advanced Computational Approaches for Rational Design and Lead Optimization
The integration of advanced computational tools is revolutionizing the drug discovery landscape, and the development of 1,4-diazepane-2,5-dione-based inhibitors is no exception. In silico methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are becoming indispensable for the rational design and optimization of lead compounds. These computational approaches enable researchers to predict the binding modes of novel derivatives, estimate their binding affinities, and identify key structure-activity relationships.
By constructing detailed computational models of the target protein in complex with 1,4-diazepane-2,5-dione analogs, scientists can gain valuable insights into the molecular basis of recognition. This knowledge, in turn, guides the design of new derivatives with improved potency and selectivity. The use of free energy perturbation (FEP) and other sophisticated computational techniques is also on the rise, offering more accurate predictions of binding affinities and further streamlining the lead optimization process.
Integrated Synthetic and Mechanistic Studies for Reaction Control
A deep and nuanced understanding of the underlying reaction mechanisms is paramount for the efficient and controlled synthesis of complex 1,4-diazepane-2,5-dione derivatives. Future research will increasingly focus on the integration of synthetic chemistry with detailed mechanistic investigations to achieve precise control over reaction outcomes, including stereoselectivity. This involves the use of a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate reaction pathways and transition state structures.
By unraveling the intricate details of the reaction mechanisms, chemists can develop novel catalytic systems and reaction conditions that favor the formation of the desired product with high yield and purity. This is particularly crucial for the synthesis of chiral 1,4-diazepane-2,5-diones, where the stereochemical configuration can have a profound impact on biological activity. The development of stereoselective synthetic methodologies will continue to be a major thrust in this area.
Exploration of New Biological Targets and Pathways for Therapeutic Development
While the 1,4-diazepane-2,5-dione scaffold has already demonstrated significant promise in targeting a range of diseases, its full therapeutic potential remains largely untapped. A key area of future research will be the systematic exploration of new biological targets and cellular pathways for therapeutic intervention. This will involve the screening of diverse libraries of 1,4-diazepane-2,5-dione derivatives against a wide array of biological targets implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
The application of high-throughput screening (HTS) technologies and phenotype-based screening approaches will be instrumental in identifying novel biological activities and previously unexplored therapeutic applications for this versatile scaffold. Furthermore, the design of "bifunctional" molecules that can simultaneously modulate multiple targets is an emerging strategy that holds great promise for the development of more effective and durable therapies.
Development of Advanced Spectroscopic Techniques for In Situ Analysis and Real-Time Monitoring
The ability to monitor chemical reactions and biological processes in real-time provides invaluable insights that can accelerate the pace of research and development. The development and application of advanced spectroscopic techniques for the in situ analysis and real-time monitoring of 1,4-diazepane-2,5-dione synthesis and biological interactions is a rapidly advancing field. Techniques such as process analytical technology (PAT), which encompasses methods like Raman and infrared spectroscopy, are being employed to monitor reaction progress, identify intermediates, and ensure optimal reaction conditions.
In the realm of biological evaluation, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are providing detailed kinetic and thermodynamic data on the binding of 1,4-diazepane-2,5-dione derivatives to their target proteins. These advanced analytical methods are crucial for understanding the molecular basis of action and for guiding the rational design of next-generation therapeutic agents based on this privileged scaffold.
Q & A
Q. What are the established synthetic routes for 1-Benzyl-3-methyl-1,4-diazepane-2,5-dione, and how can researchers validate the purity of the product?
The synthesis typically involves cyclocondensation of benzylamine derivatives with activated carbonyl intermediates. For example, nucleophilic substitution followed by intramolecular cyclization under reflux conditions (e.g., using DMF as a solvent at 100–120°C) is a common approach . To validate purity, researchers should employ a combination of analytical techniques:
Q. How can researchers determine the stereochemical configuration of this compound?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment . If single crystals are unavailable, advanced NMR techniques such as NOESY/ROESY can provide relative stereochemistry by analyzing spatial proximity of protons. For computational validation, density functional theory (DFT)-based calculations (e.g., Gaussian 16) can predict optimized geometries and compare them with experimental NMR shifts .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing the yield of this compound under varying reaction conditions?
A factorial design of experiments (DoE) is critical to systematically evaluate factors like temperature, solvent polarity, and catalyst loading. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 15 |
| Solvent | DMF | THF |
Using a 2³ factorial design, researchers can identify interactions between variables and model response surfaces to predict optimal conditions . Post-optimization, confirmatory runs should validate predicted yields (±5% error tolerance).
Q. How can computational methods resolve contradictions in reported physicochemical properties (e.g., logP, pKa) of this compound?
Discrepancies in properties often arise from differences in experimental setups (e.g., solvent systems, ionic strength). To reconcile these:
- Use Quantitative Structure-Property Relationship (QSPR) models to predict logP and pKa based on electronic descriptors (e.g., partial charges, H-bond acceptor counts) .
- Compare results across multiple software platforms (e.g., ACD/Labs, ChemAxon) to identify outliers.
- Validate predictions with experimental measurements (e.g., potentiometric titration for pKa) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution reactions?
Advanced kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) can elucidate reaction mechanisms. For example:
- Activation Energy (Eₐ) : Determine via Arrhenius plots by monitoring reaction rates at 10°C intervals.
- Isotope Effects : Replace benzyl protons with deuterium to assess kinetic isotope effects (KIE >1 indicates bond-breaking in the rate-determining step).
- Computational Transition-State Modeling : Use DFT (e.g., B3LYP/6-31G*) to map energy barriers for competing pathways (SN1 vs. SN2) .
Q. How should researchers address discrepancies in biological activity data across studies involving this compound?
Contradictory bioactivity results may stem from variations in assay conditions (e.g., cell lines, incubation times). To mitigate:
- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate under standardized conditions.
- Use orthogonal assays (e.g., fluorescence-based and colorimetric readouts) to confirm target engagement.
- Apply meta-analysis tools (e.g., RevMan) to statistically integrate data from multiple studies, adjusting for heterogeneity via random-effects models .
Methodological Best Practices
Q. What statistical frameworks are suitable for analyzing structure-activity relationship (SAR) data for this compound?
- Multivariate Regression : Partial least squares (PLS) regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with bioactivity.
- Machine Learning : Random Forest or Support Vector Machines (SVM) to classify active/inactive derivatives .
- Cross-Validation : Use k-fold (k=5–10) to ensure model robustness and avoid overfitting .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Detailed Reaction Logs : Document exact stoichiometry, solvent batch numbers, and equipment calibration dates.
- Open-Source Data Sharing : Deposit synthetic procedures in repositories like ChemRxiv with raw spectra and chromatograms .
- Collaborative Validation : Partner with independent labs to replicate key steps (e.g., cyclization, purification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
